2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one
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Overview
Description
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with ethyl groups and a phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethyl and phenylethoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
- 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)-4-piperidinol
- 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)-4-piperidinyl stearate
Uniqueness
2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one is unique due to the presence of ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its methyl-substituted analogs. This structural variation can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
686778-17-6 |
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Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2,2,6,6-tetraethyl-1-(1-phenylethoxy)piperidin-4-one |
InChI |
InChI=1S/C21H33NO2/c1-6-20(7-2)15-19(23)16-21(8-3,9-4)22(20)24-17(5)18-13-11-10-12-14-18/h10-14,17H,6-9,15-16H2,1-5H3 |
InChI Key |
XDNKFYXVAVAKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)CC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origin of Product |
United States |
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